2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-4-3-5-17(14(13)2)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)30-16-8-6-15(22)7-9-16/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYCUFSUGPYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 8-chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine, are known to interact withPoly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
Related compounds have been found to inhibitc-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration. Inhibition of c-Met kinase can lead to the suppression of these cellular processes, which is often desirable in the treatment of certain types of cancer.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related toDNA repair and cell proliferation . By interacting with PARP and potentially inhibiting c-Met kinase, the compound could disrupt these pathways, leading to effects such as slowed cell growth or induced cell death.
Result of Action
Based on the potential targets and pathways, it can be hypothesized that the compound may lead todisruption of DNA repair processes and inhibition of cell proliferation . These effects could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and structurally related triazolopyrazine derivatives documented in the evidence:
Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
*Estimated based on structural analogy to and .
Key Comparative Insights:
Sulfur-containing analogs (e.g., sulfanyl in , thioether in ) exhibit distinct electronic profiles due to sulfur’s lower electronegativity, which may alter redox activity or metabolic pathways .
Carboxamide derivatives () demonstrate the impact of polar functional groups on solubility and target engagement .
Biological Activity Trends :
- Anti-inflammatory activity is reported for structurally related 2-substituted acetamides (), where electron-withdrawing groups (e.g., Cl) correlate with enhanced efficacy compared to methyl or methoxy substituents .
- Antimicrobial properties are observed in pyrazine and triazine derivatives (), suggesting the target compound’s core structure may confer similar activity .
Synthetic Pathways :
Q & A
Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including:
- Condensation of triazolopyrazine precursors with substituted acetamide moieties under controlled temperatures (10–60°C) to avoid side reactions .
- Substitution reactions introducing chlorophenoxy and dimethylphenyl groups using ethanol or DMF as solvents .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI·HCl) improve reaction efficiency .
Q. Optimization :
- Monitor reaction progress via TLC/HPLC .
- Purify via column chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization .
Q. How is structural confirmation and purity assessed?
- NMR spectroscopy : Confirm regiochemistry of triazolopyrazine and acetamide groups (e.g., ¹H NMR peaks at δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : Verify molecular weight (e.g., [M+H⁺] = ~450–500 Da) .
- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole ring vibrations .
Q. What in vitro pharmacological screening methods are applicable?
- Enzyme inhibition assays : Test activity against kinases or inflammatory targets (e.g., COX-2) using fluorogenic substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., IC₅₀ values in µM ranges) .
- Solubility : Pre-screen in DMSO/PBS for dose-response consistency .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability?
Key parameters :
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Temperature | 10–60°C | |
| Solvent | Ethanol/DMF | |
| Catalyst | EDCI·HCl or ZnCl₂ | |
| Reaction Time | 12–24 hours |
Q. Strategies :
Q. How to resolve contradictions in biological activity data?
Case study : Discrepancies in IC₅₀ values across studies may arise from:
Q. Resolution :
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding modes to targets like kinases (e.g., interaction of chlorophenoxy group with hydrophobic pockets) .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability .
- MD simulations : Assess conformational stability of the triazolopyrazine core in solvated environments .
Q. How does the compound behave under physiological pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
